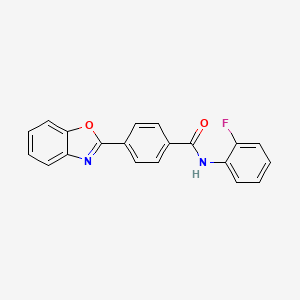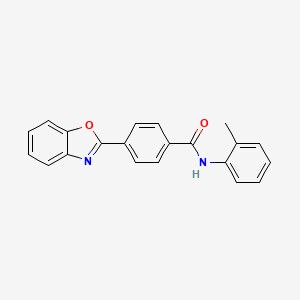
POLYETHYLENEGLYCOL OCTYL (3-SULFOPROPYL) DIETHER, POTASSIUM SALT
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Polyethyleneglycol octyl (3-sulfopropyl) diether, potassium salt: is an anionic surfactant known for its excellent hydrolysis resistance across a wide pH range. It is primarily used in electro galvanizing and electro tin plating processes . This compound is characterized by its pale yellow to yellow-brown color and viscous liquid form .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of polyethyleneglycol octyl (3-sulfopropyl) diether, potassium salt typically involves the reaction of polyethyleneglycol with octyl (3-sulfopropyl) ether under controlled conditions. The process includes the following steps:
Esterification: Polyethyleneglycol reacts with octyl (3-sulfopropyl) ether in the presence of a catalyst.
Neutralization: The resulting ester is neutralized with potassium hydroxide to form the potassium salt.
Purification: The product is purified through distillation or crystallization to achieve the desired purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: Polyethyleneglycol octyl (3-sulfopropyl) diether, potassium salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonate group to a sulfide group.
Substitution: The ether groups can participate in nucleophilic substitution reactions, where the ether linkage is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines are employed under mild to moderate conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted ethers depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, polyethyleneglycol octyl (3-sulfopropyl) diether, potassium salt is used as a surfactant in various reactions to enhance solubility and reaction rates. It is also employed in the synthesis of nanoparticles and as a stabilizing agent in colloidal systems .
Biology: In biological research, this compound is used in cell culture media to improve cell adhesion and growth. It is also utilized in the formulation of drug delivery systems due to its biocompatibility and ability to enhance the solubility of hydrophobic drugs .
Medicine: In medicine, this compound is used in the formulation of topical creams and ointments. Its surfactant properties help in the even distribution of active ingredients on the skin .
Industry: Industrially, this compound is used in electroplating processes, particularly in electro galvanizing and electro tin plating. It helps in achieving uniform coating and improving the quality of the plated surface .
Mechanism of Action
The mechanism by which polyethyleneglycol octyl (3-sulfopropyl) diether, potassium salt exerts its effects is primarily through its surfactant properties. It reduces the surface tension between different phases, allowing for better mixing and interaction of reactants. In biological systems, it enhances the solubility and bioavailability of compounds, facilitating their absorption and efficacy .
Comparison with Similar Compounds
Polyethyleneglycol octyl ether: Similar in structure but lacks the sulfopropyl group, making it less effective in certain applications.
Polyethyleneglycol dodecyl ether: Has a longer alkyl chain, which can affect its solubility and surfactant properties.
Sodium dodecyl sulfate: Another anionic surfactant but with different structural properties and applications.
Uniqueness: Polyethyleneglycol octyl (3-sulfopropyl) diether, potassium salt is unique due to its combination of polyethyleneglycol and sulfopropyl groups, providing excellent hydrolysis resistance and surfactant properties across a wide pH range. This makes it particularly valuable in electroplating and other industrial applications where stability and performance are critical .
Properties
CAS No. |
154906-10-2 |
|---|---|
Molecular Formula |
C8H8Cl2O2 |
Molecular Weight |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




